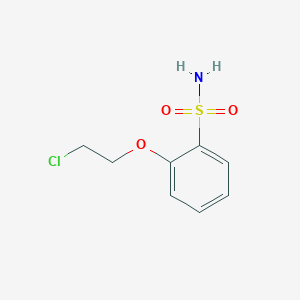

2-(2-Chloroethoxy)benzenesulfonamide

Descripción general

Descripción

2-(2-Chloroethoxy)benzenesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S . It is a white solid, insoluble in water, but soluble in benzene, toluene, chlorobenzene, and other organic solvents . It is used as an intermediate in the synthesis of the sulfonylurea herbicide trisulfuron .

Synthesis Analysis

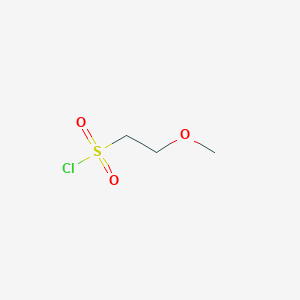

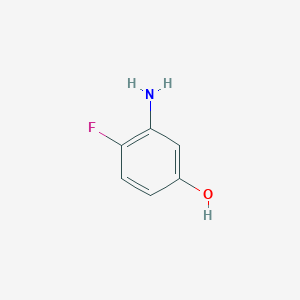

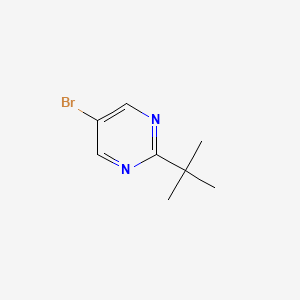

The synthesis of 2-(2-Chloroethoxy)benzenesulfonamide can be achieved by adding 4-chlorophenol, dichloroethane, a catalyst, and a sodium hydroxide solution . This reaction leads to the formation of 1-(4-chlorophenoxy)-2-chloroethane, which is then sulfonated by chlorosulfonic acid dropwise at 05 ℃ in dichloroethane .Molecular Structure Analysis

The molecular structure of 2-(2-Chloroethoxy)benzenesulfonamide is characterized by a benzenesulfonamide core with a 2-chloroethoxy substituent . The molecular weight of the compound is 235.69 g/mol . The compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .Chemical Reactions Analysis

The primary pathway of degradation for 2-(2-Chloroethoxy)benzenesulfonamide is the cleavage of the sulfonylurea bridge . Minor degradation pathways have also been observed, such as O-demethylation and opening of the triazine ring . The product distribution is pH-dependent .Physical And Chemical Properties Analysis

2-(2-Chloroethoxy)benzenesulfonamide is a white solid with a melting point of 118-119℃ . It is insoluble in water but soluble in benzene, toluene, chlorobenzene, and other organic solvents . The compound has a molecular weight of 235.69 g/mol .Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Agents

“2-(2-Chloroethoxy)benzenesulfonamide” is a derivative of benzenesulfonamide, which has been studied for its potential as an anticancer and antimicrobial agent . The compound works by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors . By selectively inhibiting CA IX, the compound can potentially serve as an antiproliferative agent, slowing or stopping the growth of cancer cells . In addition, some derivatives of this compound have shown significant inhibitory effects against breast cancer cell lines .

Herbicide

Another application of “2-(2-Chloroethoxy)benzenesulfonamide” is in the field of agriculture, where it is used as a herbicide . The compound inhibits the enzyme acetolactate synthase, which is required for the biosynthesis of branched chain amino acids . This inhibition prevents the growth of unwanted plants, making “2-(2-Chloroethoxy)benzenesulfonamide” an effective herbicide .

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-(2-Chloroethoxy)benzenesulfonamide is primarily used as an intermediate in the synthesis of sulfonylurea herbicides . The primary targets of these herbicides are the enzymes involved in the biosynthesis of essential amino acids in plants .

Mode of Action

The compound interacts with its targets by inhibiting the enzymes involved in the biosynthesis of essential amino acids. This inhibition disrupts the normal metabolic processes in plants, leading to their death .

Biochemical Pathways

The affected biochemical pathways are those involved in the biosynthesis of essential amino acids. The inhibition of these pathways disrupts the normal growth and development of plants, leading to their death .

Pharmacokinetics

Based on its chemical structure, it is likely to have good solubility in organic solvents such as benzene, toluene, and chlorobenzene . Its bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2-(2-Chloroethoxy)benzenesulfonamide is the death of plants due to the disruption of essential metabolic processes. This makes it effective as an intermediate in the production of herbicides .

Propiedades

IUPAC Name |

2-(2-chloroethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJIUYJWAGLDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547805 | |

| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)benzenesulfonamide | |

CAS RN |

82097-01-6 | |

| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

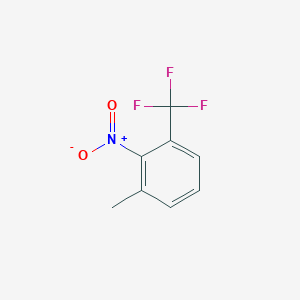

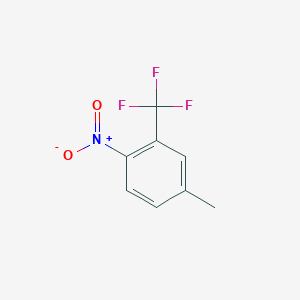

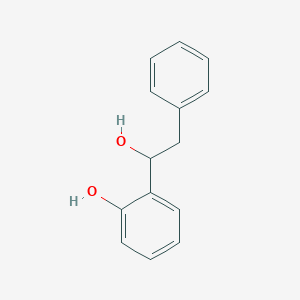

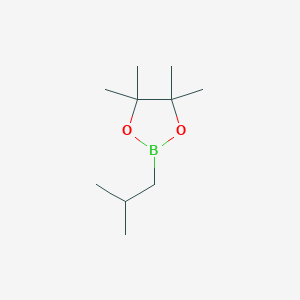

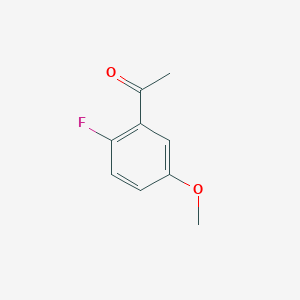

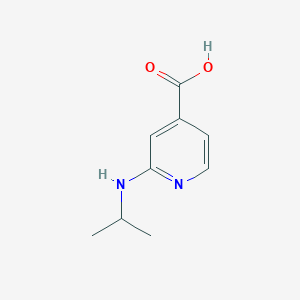

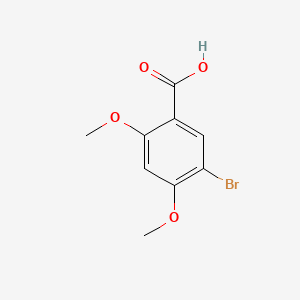

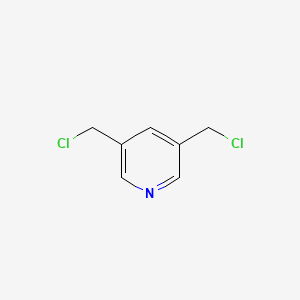

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-(2-chloroethoxy)benzenesulfonamide formed and what happens to it in the environment?

A1: 2-(2-Chloroethoxy)benzenesulfonamide (CBSA) is a major degradation product of the herbicide triasulfuron. It forms through the hydrolysis of the sulfonylurea bridge in triasulfuron, a process accelerated in acidic conditions. [, ] Interestingly, while CBSA resists degradation in buffered aqueous solutions and even in microorganism-enriched cultures, it degrades rapidly in soil. [] This suggests that its breakdown is primarily driven by abiotic factors present in the soil environment, rather than microbial activity.

Q2: Are there significant differences in the degradation of triasulfuron and its byproduct CBSA?

A2: Yes, research indicates distinct degradation pathways for triasulfuron and CBSA. While both are influenced by pH, triasulfuron breaks down faster in acidic conditions (pH 4) compared to neutral or alkaline environments (pH 7 and 9). [] Importantly, triasulfuron degradation in soil appears to be minimally affected by microorganisms, suggesting a primarily chemical process. [] In contrast, CBSA resists degradation in aqueous solutions and microbe-rich cultures, but degrades quickly when introduced to soil. [] This difference highlights the distinct behaviors of the parent herbicide and its degradation product in the environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.